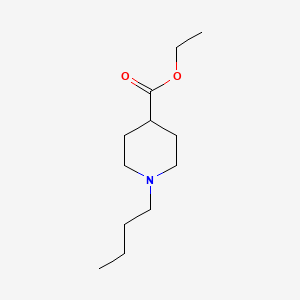

Ethyl 1-butylpiperidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

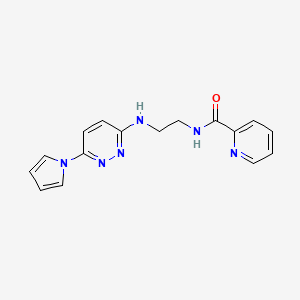

“Ethyl 1-butylpiperidine-4-carboxylate” is a chemical compound with the molecular formula C12H23NO2 and a molecular weight of 213.32 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 23 hydrogen atoms, and 2 oxygen atoms, forming a piperidine ring .

Applications De Recherche Scientifique

Catalysis and Synthesis

Ethyl 1-butylpiperidine-4-carboxylate has been utilized in various synthetic applications. For instance, it acts as a 1,4-dipole synthon in phosphine-catalyzed [4 + 2] annulation reactions. This process is used to synthesize highly functionalized tetrahydropyridines, which are important in medicinal chemistry and organic synthesis (Zhu, Lan, & Kwon, 2003).

Antibacterial Applications

Research has explored the antibacterial properties of derivatives of this compound. For example, 2-(4-Methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates, synthesized from corresponding butyl esters, showed promising antimicrobial activity (Markovich et al., 2014).

Enzymatic Reactions and Kinetic Studies

This compound has been a key compound in studies involving enzymatic reactions and kinetic resolutions. It has been used as an intermediate in producing drugs such as doxazosin mesylate. Lipase-catalyzed transesterification reactions using this compound have shown high enantioselectivity (Kasture et al., 2005).

Polymer Chemistry

The compound has applications in polymer chemistry, particularly in enzymatically catalyzed oxidative polymerization processes. Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a related compound, has been oligomerized using horseradish peroxidase as a catalyst. These processes are essential for developing new materials and understanding polymerization mechanisms (Pang, Ritter, & Tabatabai, 2003).

Metabolite Analysis and Ethylene Biosynthesis

In plant physiology and biochemistry, derivatives of this compound are used in metabolite analysis and studying ethylene biosynthesis pathways. Protocols have been developed for measuring key components in ethylene biosynthesis, enhancing our understanding of plant growth and development (Bulens et al., 2011).

Drug Synthesis and Chemical Modifications

The compound has also been involved in synthetic modifications for pharmaceutical applications. It serves as a precursor or an intermediate in the synthesis of various pharmacologically active compounds, contributing to the development of new medications and therapeutic agents (Ioannidou et al., 2011).

Propriétés

IUPAC Name |

ethyl 1-butylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-3-5-8-13-9-6-11(7-10-13)12(14)15-4-2/h11H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPGQLOTFJLIKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Cyclopropyl-3-[[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2431579.png)

![N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2431581.png)

![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2431584.png)

![N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B2431587.png)

![2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2431590.png)

![3,8-dibromo-7-ethoxy-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide](/img/structure/B2431591.png)

![7-Bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2431593.png)

![ethyl 3-carbamoyl-2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2431595.png)

![3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)